N-(4-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
N-(4-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex heterocyclic compound featuring a tricyclic core with fused oxa- and triaza-rings. Its structure includes a hydroxymethyl group at position 11, a 3-methoxyphenyl substituent at position 5, and a 4-chlorophenyl acetamide moiety linked via a sulfanyl bridge. This compound’s bioactivity and physicochemical properties are influenced by its unique substitution pattern, particularly the positions of the chlorine and methoxy groups on the aromatic rings .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O4S/c1-15-24-21(17(13-33)12-29-15)11-22-26(36-24)31-25(16-4-3-5-20(10-16)35-2)32-27(22)37-14-23(34)30-19-8-6-18(28)7-9-19/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDVHXPQCCKAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC(=O)NC5=CC=C(C=C5)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions or functional groups, leading to variations in chemical behavior, bioactivity, and applications. Key comparisons include:
Structural Analog: N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
This analog (CAS 867040-66-2) shares the tricyclic core and hydroxymethyl group but differs in two critical positions:
- Chlorophenyl group : 2-chloro vs. 4-chloro substitution on the acetamide phenyl ring.
- Methoxyphenyl group : 4-methoxy vs. 3-methoxy substitution on the tricyclic core phenyl ring .
Table 1: Structural Comparison
| Feature | Target Compound | Analog (CAS 867040-66-2) |
|---|---|---|
| Chlorophenyl Position | 4-chloro (para) | 2-chloro (ortho) |
| Methoxyphenyl Position | 3-methoxy (meta) | 4-methoxy (para) |
| Molecular Formula | C₃₀H₂₆ClN₃O₄S | C₃₀H₂₆ClN₃O₄S |
| Implications | Enhanced electronic effects due to para-Cl; meta-OCH₃ may alter steric interactions | Ortho-Cl may increase steric hindrance; para-OCH₃ could improve solubility |
The positional isomerism of chlorine and methoxy groups significantly impacts electronic distribution, solubility, and binding affinity.
Spectroscopic and Crystallographic Comparisons
- NMR Analysis : Evidence from analogous tricyclic compounds (e.g., Rapa derivatives) demonstrates that substituent positions (e.g., methoxy or hydroxymethyl groups) alter chemical shifts in specific regions (e.g., regions A and B in Figure 6 of ). For the target compound, NMR data would likely show distinct shifts in protons near the 3-methoxyphenyl group compared to the 4-methoxyphenyl analog, reflecting changes in the chemical environment .
- Crystallography: Tools like SHELXL are critical for refining crystal structures of such compounds.
Bioactivity and Functional Group Influence
Though specific bioactivity data for the target compound are absent in the evidence, comparative studies of similar molecules suggest:
- Chlorophenyl Position : Para-substituted chlorophenyl groups (as in the target compound) often enhance binding to hydrophobic pockets in enzymes compared to ortho-substituted analogs .
- Methoxy Position : Meta-methoxy groups may reduce metabolic stability compared to para-substituted derivatives due to altered cytochrome P450 interactions .
Table 2: Hypothetical Bioactivity Comparison
| Property | Target Compound | Analog (CAS 867040-66-2) |
|---|---|---|
| Solubility | Moderate (meta-OCH₃ reduces polarity) | Higher (para-OCH₃ increases polarity) |
| Metabolic Stability | Potentially lower (meta-OCH₃) | Higher (para-OCH₃) |
| Target Affinity | High (para-Cl enhances binding) | Moderate (ortho-Cl may hinder access) |
Lumping Strategy in Comparative Studies
The lumping strategy (grouping structurally similar compounds) could apply here, as the target compound and its analogs share a tricyclic scaffold. This approach simplifies property prediction by assuming comparable reactivity or bioactivity within the group. For example, degradation pathways or receptor interactions might be modeled collectively, though positional isomerism necessitates caution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
